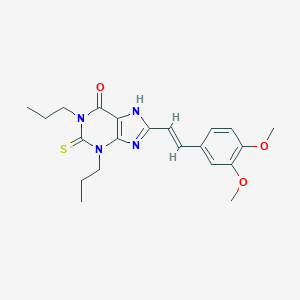

isohomohalichondrin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

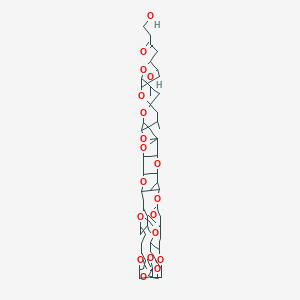

Isohomohalichondrin B is a natural product that has been found to have significant anti-tumor activity. It is a member of the halichondrin family of compounds, which are isolated from the marine sponge Halichondria okadai. Isohomohalichondrin B has been the subject of extensive research due to its potential as a chemotherapeutic agent.

Mecanismo De Acción

The mechanism of action of isohomohalichondrin B is not fully understood, but it is thought to involve the disruption of microtubule formation. Microtubules are an essential component of the cell cytoskeleton, and their disruption can lead to cell death. Isohomohalichondrin B has been shown to bind to the colchicine binding site of tubulin, which prevents microtubule formation and leads to cell death.

Efectos Bioquímicos Y Fisiológicos

Isohomohalichondrin B has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors rely on for growth. Isohomohalichondrin B has also been found to have anti-inflammatory effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of isohomohalichondrin B is its potent anti-tumor activity. It has been shown to be effective against a variety of cancer cell lines, including those that are multi-drug resistant. Another advantage is its ability to inhibit angiogenesis, which is a promising target for cancer therapy.

One limitation of isohomohalichondrin B is its complexity, which makes its synthesis challenging. Another limitation is its potential toxicity, which must be carefully evaluated in preclinical studies.

Direcciones Futuras

There are several future directions for research on isohomohalichondrin B. One direction is the development of analogs with improved pharmacological properties, such as increased potency or reduced toxicity. Another direction is the investigation of its potential as a combination therapy with other chemotherapeutic agents. Finally, the use of isohomohalichondrin B as a tool for studying microtubule dynamics and cell division could lead to new insights into the mechanisms of cancer cell growth and division.

Métodos De Síntesis

Isohomohalichondrin B is a complex molecule, and its synthesis presents a significant challenge. Several synthetic routes have been developed, but the most successful method involves the use of a chiral auxiliary to control the stereochemistry of the final product. This method has been used to produce sufficient quantities of the compound for use in research.

Aplicaciones Científicas De Investigación

Isohomohalichondrin B has been the subject of extensive research due to its potential as a chemotherapeutic agent. It has been found to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and ovarian cancers. In addition, it has been shown to be effective against multi-drug resistant cancer cells.

Propiedades

Número CAS |

157078-48-3 |

|---|---|

Nombre del producto |

isohomohalichondrin B |

Fórmula molecular |

C61H86O19 |

Peso molecular |

1123.3 g/mol |

InChI |

InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3 |

Clave InChI |

WVWWZNXKZNACRW-UHFFFAOYSA-N |

SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |

SMILES canónico |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |

Sinónimos |

IHB cpd isohomohalichondrin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)

![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)

![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)

![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)

![(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B117568.png)

![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)

![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)